6-Dimethylamino-1-hexanol

描述

Nomenclature and Chemical Classification in Advanced Organic Chemistry

From a nomenclature standpoint, the compound is systematically named 6-(dimethylamino)hexan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. epa.govvulcanchem.com It is also known by several synonyms, including (6-Hydroxyhexyl)dimethylamine, 1-Hexanol (B41254), 6-(dimethylamino)-, and various commercial identifiers like KL 25 and Kaolizer 25. cymitquimica.com

Chemically, 6-dimethylamino-1-hexanol is classified as a tertiary amino alcohol. The "tertiary amine" designation arises from the nitrogen atom being bonded to three carbon atoms (two methyl groups and one hexyl group). The "alcohol" classification is due to the presence of a hydroxyl (-OH) group attached to the primary carbon of the hexane (B92381) chain. cymitquimica.comontosight.ai This dual classification is central to its chemical behavior and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1862-07-3 epa.gov |

| Molecular Formula | C8H19NO epa.gov |

| Molecular Weight | 145.25 g/mol scbt.com |

| IUPAC Name | 6-(dimethylamino)hexan-1-ol epa.gov |

Historical Context and Evolution of Research on Tertiary Amino Alcohols

The study of amino alcohols has a rich history in organic chemistry, with early research focusing on their synthesis and fundamental reactivity. While specific historical milestones for this compound are not extensively documented in early literature, the broader class of tertiary amino alcohols has been a subject of investigation for many decades. For instance, the synthesis of tertiary amino alcohols related to natural products like chelidonine (B1668607) was explored as early as the mid-20th century. acs.org

Over time, research has evolved from basic synthesis to the exploration of their utility in more complex applications. The development of methods for the chemoselective acylation of amino alcohols under acidic conditions, a technique known for decades, has seen a resurgence in interest due to its application in creating chiral organocatalysts. beilstein-journals.org More recent research has delved into the asymmetric synthesis of various amino alcohols and their use as chiral ligands and auxiliaries in a wide array of chemical transformations, including Diels-Alder reactions, alkylations, and reductions. researchgate.netdiva-portal.org The investigation into γ-amino alcohols with tertiary carbon stereocenters further highlights the ongoing efforts to expand the synthetic utility of this class of compounds. researchgate.net

Significance of the Hexane Backbone with Dual Functionality in Chemical Science

The structural framework of this compound, a six-carbon (hexane) chain bearing both a dimethylamino group and a hydroxyl group, is of considerable significance in chemical science. cymitquimica.com This bifunctional nature allows for a range of chemical manipulations. The hydroxyl group can undergo typical alcohol reactions such as oxidation to form aldehydes or carboxylic acids, and substitution to introduce other functional groups. The tertiary amino group, being basic, can be protonated to form a cation, rendering the molecule's properties pH-responsive.

This dual functionality is pivotal in its application as a monomer or intermediate in polymer chemistry. For example, it has been used in the synthesis of quaternized poly(phenylene oxide) derivatives to create anion exchange membranes. researchgate.net The hexane backbone provides a flexible spacer between the two functional groups, which can be crucial in applications where specific spatial arrangements are required, such as in the formation of self-assembled monolayers or in the design of pharmacologically active molecules. The synthesis of bicyclo[3.1.0]hexanes, for instance, showcases the utility of functionalized hexane derivatives in constructing complex molecular architectures. rsc.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid cymitquimica.comcymitquimica.com |

| Boiling Point | 203.8 °C at 760 mmHg lookchem.com |

| Density | 0.878 g/cm³ lookchem.com |

| Flash Point | 63.6 °C lookchem.com |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) lookchem.com |

Emerging Research Frontiers for this compound

Contemporary research is uncovering new and exciting applications for this compound. One of the prominent emerging areas is its use as a lysosomotropic agent and a choline (B1196258) uptake inhibitor in biological research. Its ability to accumulate in lysosomes and alter their pH is being explored for potential therapeutic applications.

In the field of materials science, it is being investigated for the preparation of novel anion exchange membranes with enhanced stability, which are crucial components in fuel cells and other electrochemical devices. researchgate.net Furthermore, its role in catalysis is expanding. Recent studies have shown its utility in the hydrogenation of CO2 to formic acid, where it acts as a polar amine that can enhance reaction kinetics and conversion rates. acs.org The synthesis of various derivatives, such as hexylcarbamic acid 6-(dimethylamino)hexyl ester, further demonstrates its versatility as a starting material for creating new molecules with specific functionalities. prepchem.com

The compound's properties also make it a candidate for hydrodeoxygenation processes, which are important in the conversion of biomass-derived compounds into valuable chemicals. The study of related molecules like phenol (B47542) on rhodium surfaces provides insights into the fundamental steps of such reactions. acs.org The amphipathic nature of molecules with similar functional groups, like lysine, which has a charged amino group and a hydrophobic tail, is crucial for their biological roles, suggesting that the structural motifs present in this compound could be leveraged in the design of bioactive compounds. wikipedia.org

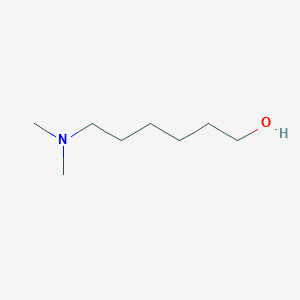

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(dimethylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXNXRUTKSIZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062023 | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-07-3 | |

| Record name | 6-(Dimethylamino)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dimethylaminohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1862-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1862-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Dimethylamino 1 Hexanol

Reductive Amination Approaches for 6-Dimethylamino-1-hexanol

Reductive amination has emerged as a powerful and versatile method for the synthesis of amines, including this compound. This approach typically involves the reaction of a carbonyl compound, in this case, 6-hydroxyhexanal (B3051487), with dimethylamine (B145610) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. This one-pot reaction is highly valued in green chemistry for its atom economy and often milder reaction conditions compared to other methods.

6-hydroxyhexanal + Dimethylamine + Reducing Agent → this compound

This process circumvents the need for pre-activated substrates like alkyl halides, which are common in nucleophilic substitution routes. The selection of the reducing agent and catalytic system is crucial for the success of the reaction, influencing both yield and purity.

Investigation of Catalytic Systems in Reductive Amination

The efficiency of the reductive amination process for synthesizing this compound is highly dependent on the chosen catalytic system. Research into reductive amination has explored a variety of catalysts and reducing agents, which can be broadly categorized into catalytic hydrogenation and methods using chemical hydride reagents.

Catalytic Hydrogenation: This is an economically and environmentally favorable method for large-scale production, utilizing molecular hydrogen (H₂) as the reductant. The primary byproduct is water, making it a very clean process.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) are highly effective. nih.govfrontiersin.org Palladium on carbon (Pd/C) is a versatile and commonly used catalyst that can facilitate the reaction under relatively mild conditions of temperature and pressure. wikipedia.orgnih.gov

Non-Noble Metal Catalysts: Catalysts based on Nickel (Ni), particularly Raney Nickel, as well as copper (Cu) and cobalt (Co) are cost-effective alternatives to noble metals. nih.govfrontiersin.org These are often employed in industrial settings, though they may require more forcing reaction conditions (higher temperatures and pressures).

Chemical Hydride Reagents: These reagents offer the advantage of not requiring specialized high-pressure hydrogenation equipment, making them suitable for laboratory-scale synthesis.

Borohydride Reagents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive amination, tolerating a wide range of functional groups. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under weakly acidic conditions which favor iminium ion formation.

Other Reducing Agents: Silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), in combination with catalysts like iridium complexes, have also been developed as environmentally benign reducing systems. organic-chemistry.org

The choice of catalyst and reductant is critical to prevent side reactions, such as the reduction of the starting aldehyde to 1,6-hexanediol (B165255) or the potential for over-alkylation.

Comparison of Yield and Purity with Nucleophilic Substitution

The traditional method for synthesizing this compound is through a nucleophilic substitution (Sₙ2) reaction, typically involving the reaction of 6-chloro-1-hexanol (B31631) with dimethylamine. A comparative analysis highlights the distinct advantages and disadvantages of each route concerning product yield and purity.

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | 6-hydroxyhexanal, Dimethylamine | 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol), Dimethylamine |

| Potential Yield | Generally high, but dependent on catalyst and reaction conditions. | Can be high, but requires careful stoichiometric control. |

| Key Byproducts | 1,6-hexanediol (from aldehyde reduction), water. | Quaternary ammonium (B1175870) salts, inorganic salts (e.g., NaCl). |

| Purity Concerns | Presence of unreacted aldehyde or the corresponding alcohol. | Contamination with quaternary ammonium salts, which can be difficult to remove. |

| Control Measures | Selection of a chemoselective reducing agent that preferentially reduces the iminium ion over the carbonyl group. | Using a slight excess of dimethylamine and controlled addition of the alkyl halide to minimize the formation of the quaternary ammonium salt byproduct. |

While nucleophilic substitution is a well-established and direct method, the primary challenge to purity is the formation of a quaternary ammonium salt byproduct. This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the 6-chloro-1-hexanol starting material. Reductive amination avoids this specific issue, but purity is contingent on the selective reduction of the iminium intermediate without reducing the starting aldehyde.

Comparative Analysis of Synthetic Routes

Evaluation of Efficiency, Scalability, and Environmental Impact

The choice between reductive amination and nucleophilic substitution for industrial-scale synthesis depends on a balance of factors.

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Atom Economy | High, especially with catalytic hydrogenation where H₂ is the reductant and water is the only byproduct. | Lower, as it generates stoichiometric amounts of salt byproducts (e.g., HCl or its neutralized form). |

| Scalability | Highly scalable, particularly with heterogeneous catalysts that can be easily recovered and reused. Continuous flow processes can be implemented. nih.gov | A common industrial approach that is well-understood and scalable in batch reactors. |

| Environmental Impact | Generally considered a "greener" route. Avoids the use of halogenated compounds. The starting 6-hydroxyhexanal can potentially be derived from renewable feedstocks. | Involves the use of halogenated starting materials and generates salt waste, which requires disposal. Solvents used may also pose environmental concerns. |

| Process Safety | Catalytic hydrogenation requires handling of flammable H₂ gas under pressure. Hydride reagents can be pyrophoric or toxic. | Alkylating agents can be hazardous. The reaction can be exothermic and require careful temperature control. |

Economic Considerations in Large-Scale Synthesis

The economic viability of each route is a critical factor for industrial production.

Nucleophilic Substitution: This is often considered a cost-effective method for producing amino alcohols. The primary cost drivers are the starting materials, 6-chloro-1-hexanol and dimethylamine. The infrastructure for this type of chemical synthesis is widely available. However, costs associated with waste treatment and disposal of salt byproducts must be considered.

Reductive Amination: The economics of this route are heavily influenced by the cost of the catalyst and the starting aldehyde. Noble metal catalysts (Pd, Pt) are expensive, but their high efficiency and recyclability can offset the initial investment. frontiersin.orgnih.gov Cheaper, non-noble metal catalysts like nickel are attractive but may be less active or require more energy-intensive conditions. nih.govfrontiersin.org The cost and availability of the starting material, 6-hydroxyhexanal, is also a key economic determinant. If a cost-effective route from biomass to 6-hydroxyhexanal becomes available, the economic outlook for this green synthesis route would improve significantly.

Purification and Isolation Techniques

Regardless of the synthetic route, effective purification is essential to obtain this compound of high purity (>97% is a common commercial grade). tcichemicals.com The purification strategy is tailored to remove unreacted starting materials and specific byproducts associated with each method.

A typical purification workup involves several steps:

Neutralization and Extraction: After the reaction is complete, the mixture is often treated with a base (like potassium carbonate or sodium hydroxide) to neutralize any acid and to ensure the product is in its free amine form. This is followed by extraction into an organic solvent.

Washing: The organic layer is washed with water or brine to remove inorganic salts and water-soluble impurities.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The final purification of the crude product is typically achieved by:

Fractional Distillation under Vacuum: This is the most common method for purifying liquids on a large scale. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

Column Chromatography: For smaller scale or to achieve very high purity, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.

Reaction progress is often monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials, which simplifies the subsequent purification process.

Advanced Chromatographic Methods: Column and Flash Chromatography

Column and flash chromatography are powerful adsorption-based techniques used to separate this compound from impurities. The separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. Due to the polar nature of the amino alcohol, specific considerations for the choice of stationary and mobile phases are necessary.

Normal-phase chromatography, using a polar stationary phase like silica gel, is a common approach. The polar this compound will have a strong affinity for the silica gel, requiring a relatively polar solvent system (mobile phase) to elute it from the column. wfu.edu For amines, which are basic, alumina can also be an effective stationary phase. rochester.edu Solvent systems are typically mixtures of a nonpolar and a polar solvent, with the polarity being gradually increased to elute compounds of increasing polarity. rochester.edurochester.edu For particularly polar compounds like amino alcohols, solvent systems such as methanol (B129727) in dichloromethane (B109758) are employed. rochester.edurochester.edu To prevent the basic amine from streaking on the slightly acidic silica gel, a small amount of a base like ammonia (B1221849) can be added to the mobile phase. rochester.edurochester.edu

Flash chromatography is an evolution of column chromatography that uses pressure to speed up the flow of the mobile phase through the column, significantly reducing purification time. rochester.edu This technique is particularly useful for routine purifications in a research setting.

For highly polar compounds that are difficult to separate using standard normal-phase or reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy. biotage.comlabex.hu HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. biotage.com In this technique, water acts as the strong solvent. biotage.com

Table 1: Parameters for Chromatographic Purification of Amino Alcohols

| Parameter | Column Chromatography | Flash Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel (slightly acidic), Alumina (basic or neutral) rochester.edu | Silica Gel, Alumina, Amine-bonded Silica (for HILIC) rochester.edubiotage.comlabex.hu |

| Mobile Phase (Eluent) | Typically a two-component mixture of a nonpolar and polar solvent (e.g., Ethyl Acetate/Hexane (B92381), Methanol/Dichloromethane) rochester.edu | Similar to column chromatography, often run with a solvent gradient of increasing polarity rochester.edu |

| Elution of Amines | May require addition of a base (e.g., 10% Ammonia in Methanol) to the eluent to prevent tailing on silica gel rochester.edurochester.edu | Pressure is applied to accelerate solvent flow and improve separation efficiency rochester.edu |

| Application | Purification of small to large quantities of material | Rapid purification of reaction mixtures rochester.edu |

Distillation Techniques: Fractional and Vacuum Distillation

Distillation is a purification method based on differences in the boiling points of the components in a liquid mixture. For a compound like this compound, both fractional and vacuum distillation are pertinent.

Fractional Distillation is employed to separate liquid mixtures where the boiling points of the components are close to one another (typically differing by less than 70°C). rochester.edu The technique involves the use of a fractionating column, which provides a large surface area (through glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. rochester.eduwikipedia.org These cycles, known as theoretical plates, enrich the vapor with the more volatile component as it rises up the column. rochester.edu This allows for a much better separation between liquids with similar boiling points than what can be achieved with simple distillation. rochester.eduwikipedia.org Given that synthetic routes to this compound may involve starting materials or byproducts with boiling points near that of the product, fractional distillation is a suitable purification method. youtube.com

Vacuum Distillation , or distillation under reduced pressure, is crucial for purifying compounds that have very high boiling points or are susceptible to decomposition at their atmospheric boiling point. wikipedia.org By reducing the pressure inside the distillation apparatus, the boiling points of all components are lowered. wikipedia.orgbevzero.combevzero.com This enables the distillation of high-boiling compounds at a much lower temperature, preventing thermal degradation. wikipedia.orgissuu.com this compound has a relatively high boiling point, and the use of vacuum distillation can be advantageous to achieve efficient purification while minimizing the risk of decomposition. This gentle method is particularly effective for preserving the integrity of delicate molecules. bevzero.combevzero.com

Table 2: Comparison of Distillation Techniques for this compound

| Feature | Fractional Distillation | Vacuum Distillation |

|---|---|---|

| Principle | Separation based on small differences in boiling points via repeated vaporization-condensation cycles rochester.edu | Separation of components at reduced temperatures by lowering the system pressure wikipedia.org |

| Apparatus | Includes a fractionating column between the distillation flask and the condenser rochester.edu | A sealed system connected to a vacuum pump to reduce internal pressure bevzero.com |

| Primary Application | Separating liquids with boiling points that differ by < 70°C rochester.edu | Purifying high-boiling point compounds or thermally sensitive compounds wikipedia.org |

| Advantage for this compound | Effective for removing impurities with boiling points close to the product | Prevents potential thermal decomposition at its atmospheric boiling point wikipedia.org |

Crystallization and Recrystallization Protocols

Crystallization is a technique used to purify solid compounds. umass.edumt.com While this compound is a liquid at room temperature, it can be converted into a solid salt derivative for purification via recrystallization. This is a common strategy for purifying amines and alcohols. The amine functionality can be protonated with an acid (like hydrochloric acid) to form an ammonium salt, which is typically a solid with a well-defined crystal lattice.

The process of recrystallization involves several steps:

Solvent Selection : A suitable solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. umass.edu For amino alcohol salts, polar solvents like ethanol (B145695) or mixtures of water and alcohols are often effective. proquest.comacs.org

Dissolution : The impure solid salt is dissolved in the minimum amount of the near-boiling solvent to create a saturated solution. umass.edu

Cooling : The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the salt drops, and it begins to form pure crystals. umass.edumt.com The soluble impurities remain in the solvent.

Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

This method is highly effective for removing impurities that have different solubility characteristics from the desired compound's salt. After purification, the pure salt can be neutralized with a base to regenerate the pure liquid this compound. The addition of a lower alcohol or a ketone to an aqueous solution of an amino acid (a related compound class) has been shown to produce larger, more easily filterable crystals. google.com

Table 3: General Protocol for Recrystallization of an Amino Alcohol Salt

| Step | Procedure | Rationale |

|---|---|---|

| 1. Salt Formation | React the crude liquid amino alcohol with an appropriate acid (e.g., HCl) to form a solid salt. | Converts the liquid compound into a purifiable solid. |

| 2. Solvent Screening | Test the solubility of the salt in various solvents at hot and cold temperatures. | To find a solvent that allows for high recovery of pure crystals upon cooling. umass.edu |

| 3. Dissolution | Dissolve the impure salt in a minimum volume of the chosen boiling solvent. | To create a saturated solution from which crystals will form upon cooling. umass.edu |

| 4. Cooling & Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of large, pure crystals, while impurities remain in the solution. mt.com |

| 5. Crystal Collection | Isolate the crystals by vacuum filtration. | Separates the solid purified product from the impurity-laden solvent (mother liquor). |

| 6. Washing | Rinse the collected crystals with a small amount of cold solvent. | To remove any residual impurities from the crystal surfaces. |

| 7. Drying | Dry the crystals completely to remove any residual solvent. | To obtain the final, pure, solid product. |

| 8. Regeneration | Neutralize the pure salt with a base to recover the pure liquid amino alcohol. | To convert the purified salt back to the desired free amino alcohol. |

Chemical Reactivity and Transformation Studies of 6 Dimethylamino 1 Hexanol

Oxidation Reactions and Product Characterization

The primary alcohol moiety of 6-Dimethylamino-1-hexanol is susceptible to oxidation, yielding carbonyl compounds.

Oxidation of this compound can lead to the formation of the corresponding aldehyde. Depending on the oxidizing agent and reaction conditions, further oxidation to a carboxylic acid could occur, though the primary oxidation product is the aldehyde. The general reaction involves the conversion of the primary alcohol group (-CH₂OH) into an aldehyde group (-CHO).

Various oxidizing agents can be employed to effect the transformation of this compound. Chemical oxidizing agents such as potassium permanganate (B83412) are known to oxidize alcohols.

In addition to chemical methods, enzymatic oxidation has been studied. The enzyme 4-N-trimethylamino-1-butanol dehydrogenase (TMA-butanol DH) from Fusarium merismoides var. acetilereum can recognize and oxidize this compound. tandfonline.com In this biocatalytic process, the enzyme displayed a high affinity for this compound as a substrate. tandfonline.com The optimal conditions for this enzymatic oxidation were found to be a pH of 9.5 and a temperature of 45 °C. tandfonline.com

Table 1: Enzymatic Oxidation of this compound tandfonline.com

| Parameter | Value |

| Enzyme | 4-N-trimethylamino-1-butanol dehydrogenase |

| Substrate Affinity (Km) | 0.18 mM |

| Optimal pH | 9.5 |

| Optimal Temperature | 45 °C |

Reduction Reactions and Derived Amine Products

Literature suggests that this compound can be reduced to form primary or secondary amines. This transformation would imply the cleavage or modification of the dimethylamino group, which is a less common reaction compared to the reactions of the hydroxyl group.

Powerful reducing agents are typically required for such transformations. Lithium aluminum hydride (LiAlH₄) is cited as a reducing agent that can be used in reactions involving this compound. In a laboratory setting, lithium aluminum hydride is capable of reducing various functional groups, though its specific action on this compound to produce different amines would depend on precise reaction conditions. sfdchem.com

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This is a common pathway for functionalizing primary alcohols. The hydroxyl group is first converted into a better leaving group (e.g., by protonation or conversion to a tosylate) before being displaced by a nucleophile. Reagents like thionyl chloride can be used to substitute the hydroxyl group with a halogen, such as chlorine.

Halogenation and Formation of Hexyl Halide Derivatives

The hydroxyl group of this compound can be converted into a good leaving group and substituted by a halogen, typically chlorine or bromine, to form the corresponding 6-(dimethylamino)hexyl halide. This transformation is a fundamental step for subsequent nucleophilic substitution reactions. A common and effective reagent for this chlorination is thionyl chloride (SOCl₂). ganeshremedies.com The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com

The reaction involves the alcohol attacking the sulfur atom of thionyl chloride, displacing a chloride ion. A proton is then removed, and the intermediate breaks down to release sulfur dioxide and a chloride ion, which then attacks the carbon, displacing the leaving group. masterorganicchemistry.com To prevent the tertiary amine from being protonated by the HCl byproduct, a base like pyridine (B92270) is often added.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 1-Chloro-6-dimethylaminohexane | Nucleophilic Substitution |

| This compound | Phosphorus Tribromide (PBr₃) | 1-Bromo-6-dimethylaminohexane | Nucleophilic Substitution |

Reactivity in SN1 and SN2 Pathways with Hydroxyl Group

The conversion of the alcohol functional group into an alkyl halide or other derivative via nucleophilic substitution can theoretically proceed through either an Sₙ1 or Sₙ2 pathway. For this compound, the hydroxyl group is attached to a primary carbon. This structural feature strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.

Sₙ2 reactions are single-step processes where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This pathway is preferred for primary substrates because there is minimal steric hindrance around the reaction center. For the reaction to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation with a strong acid to form an oxonium ion (-OH₂⁺) or by reacting with agents like thionyl chloride or tosyl chloride. masterorganicchemistry.com

An Sₙ1 (Substitution Nucleophilic Unimolecular) reaction, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alcohols like this one due to the instability of the resulting primary carbocation.

When thionyl chloride is used without a base like pyridine, the reaction can sometimes proceed with retention of configuration through an Sₙi (Substitution Nucleophilic internal) mechanism. However, the addition of pyridine ensures the reaction follows a standard Sₙ2 pathway with inversion of stereochemistry (though this particular molecule is achiral). masterorganicchemistry.com

Esterification Reactions

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives (such as acyl chlorides and anhydrides) to form the corresponding ester. This reaction is fundamental in synthesizing various derivatives, including prodrugs and specialty chemicals. nih.govgoogle.com

Kinetic studies on the uncatalyzed esterification of hexanoic acid with various N,N-dialkylamino alcohols have shown that the presence of the amino group can significantly influence the reaction rate. znaturforsch.comresearchgate.net The reactivity is often correlated with the ability of the amino group to activate the carboxylic acid through hydrogen bonding, potentially forming a seven-membered transition state in the case of 2-amino alcohols. znaturforsch.comresearchgate.net While this compound is a 6-amino alcohol, the basic nitrogen can still play a role in the reaction environment, for example by reacting with acid catalysts. In a comparative study, the rate constant for the esterification of hexanoic acid with 1-hexanol (B41254) was determined, providing a baseline for assessing the electronic and structural effects of the dimethylamino group on the reactivity of the distant hydroxyl group. researchgate.netresearchgate.net

Table 2: Comparative Pseudo-First-Order Rate Constants for Esterification with Hexanoic Acid

| Alcohol | Rate Constant (k) in s⁻¹ at 111°C |

|---|---|

| 1-Hexanol | 0.67 x 10⁻⁵ researchgate.net |

| 2-(N,N-Dimethylamino)ethanol | 7.5 x 10⁻⁵ researchgate.net |

| 3-(N,N-Dimethylamino)propanol | 1.1 x 10⁻⁵ researchgate.net |

| 4-(N,N-Dimethylamino)butanol | 0.60 x 10⁻⁵ researchgate.net |

This data illustrates the effect of the position of the N,N-dimethylamino group relative to the hydroxyl group on esterification rates.

Reactions of the Dimethylamino Group

The tertiary amine functionality provides a second reactive center in the molecule, primarily exhibiting nucleophilic and basic properties.

Nucleophilic Substitution Reactions of the Dimethylamino Moiety

The dimethylamino group, with its lone pair of electrons on the nitrogen atom, is a potent nucleophile. This nucleophilicity is central to the synthesis of this compound itself, which is often prepared by the reaction of dimethylamine (B145610) with a 6-halo-1-hexanol, such as 6-chloro-1-hexanol (B31631). In this Sₙ2 reaction, the dimethylamine acts as the incoming nucleophile, displacing the halide from the hexanol derivative.

Furthermore, the nitrogen atom can attack other electrophilic centers. While the dimethylamino group itself is a poor leaving group for substitution at the hexyl chain, its nucleophilic character is its dominant reactive feature in substitution reactions.

Formation of Quaternary Ammonium (B1175870) Salts

As a tertiary amine, this compound reacts readily with alkylating agents, most commonly alkyl halides like methyl iodide, to form quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com This reaction, known as quaternization or exhaustive methylation when using methyl iodide, converts the neutral tertiary amine into a positively charged quaternary ammonium cation. wikipedia.orgbyjus.com

The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the dimethylamino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. masterorganicchemistry.com The resulting product is a salt, for example, (6-hydroxyhexyl)trimethylammonium iodide when methyl iodide is used. These cationic compounds have applications as surfactants and in the synthesis of other molecules. google.com

Table 3: Quaternization of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | (6-Hydroxyhexyl)trimethylammonium iodide | Quaternization (Sₙ2) |

| This compound | Ethyl Bromide (CH₃CH₂Br) | N-(6-Hydroxyhexyl)-N,N-dimethyl-N-ethylammonium bromide | Quaternization (Sₙ2) |

Hofmann Elimination under Specific Conditions

The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides, which are typically formed from the corresponding quaternary ammonium halide. wikipedia.org The process involves heating the quaternary ammonium hydroxide (B78521), which acts as a strong base, to induce an E2 elimination reaction, yielding an alkene, a tertiary amine, and water. libretexts.orgbyjus.com

The reaction follows a specific regioselectivity known as the Hofmann rule , which states that the major product is the least sterically hindered or least substituted alkene. wikipedia.orgbyjus.com This is due to the steric bulk of the trialkylamine leaving group, which directs the hydroxide base to abstract a proton from the most accessible beta-hydrogen. masterorganicchemistry.comwikipedia.org

For this compound, the process would involve two steps:

Quaternization : Reaction with excess methyl iodide to form (6-hydroxyhexyl)trimethylammonium iodide. masterorganicchemistry.com

Elimination : The iodide salt is treated with silver oxide (Ag₂O) and water to form the quaternary ammonium hydroxide. Upon heating (typically 100-200 °C), this intermediate undergoes elimination. libretexts.org The beta-hydrogens available for abstraction are on C-5 of the hexyl chain and on the methyl groups. Following the Hofmann rule, abstraction from a methyl group is sterically favored, but this would lead to the formation of methanol (B129727) and regenerate the starting amine, which is not a productive elimination. Under forcing conditions, elimination involving the C-5 proton can occur to yield the alkene.

Product of Elimination : 1,1-Dimethyl-1-azonia-7-hydroxy-heptane hydroxide → Hex-5-en-1-ol + Trimethylamine + Water

This pathway provides a method to convert the amino functionality into a double bond within the carbon skeleton.

Influence of Steric and Electronic Effects on Reactivity

The bulky nature of the dimethylamino group introduces significant steric hindrance, which can impede the approach of reactants to the nitrogen atom and adjacent carbon atoms. This steric crowding can, for instance, hinder the progress of SN2 substitution reactions at the carbon atom alpha to the nitrogen.

Electronically, the dimethylamino group is a potent electron-donating group through the inductive effect. This characteristic enhances the nucleophilicity of the nitrogen atom, making it a strong base and a good nucleophile. The basicity of the amine is a key factor in its application in processes such as CO2 capture, where it can react to form bicarbonates. utp.edu.myrsc.org The electron-donating nature of the alkyl groups also influences the pKa of the amine, a critical parameter for its reactivity in acid-base chemistry. tue.nl

The hydroxyl group, being on the other end of the hexyl chain, is also subject to the electronic influence of the distant amino group, albeit to a lesser extent due to the separation. A significant factor influencing the reactivity of both functional groups is the potential for intramolecular hydrogen bonding between the acidic proton of the hydroxyl group and the basic nitrogen of the amino group. The formation of a transient ring structure through this interaction can affect the availability and reactivity of both the hydroxyl and amino groups in various reactions. researchgate.net The length of the carbon chain is critical in this regard, as it determines the feasibility and stability of such intramolecular interactions. rsc.org

In the context of specific applications, the steric and electronic properties of this compound have been shown to be advantageous. For example, in the hydrogenation of CO2 to formic acid, this compound, as an asymmetrical amine with a hydroxyl group, exhibits less pronounced steric hindrance compared to symmetrical tertiary amines. This leads to comparable kinetic performance to benchmark amines like triethylamine (B128534). tue.nl

The compound's utility as a catalyst in the formation of polyurethanes is another area where its reactivity is paramount. epo.orggoogleapis.comgoogleapis.comgoogle.com Here, the hydroxyl group can react with isocyanates, and the tertiary amine can catalyze the polymerization process. The balance of these reactivities, influenced by both steric and electronic factors, is crucial for controlling the properties of the resulting polymer.

The following tables present research findings that illustrate the influence of these effects on the reactivity of this compound in different contexts.

Research Findings on Reactivity

Comparative Performance of Tertiary Amines in Formic Acid (FA) Decomposition

| Amine | Initial Turnover Frequency (TOF) (h-1) | FA Conversion after 4h (%) |

|---|---|---|

| Triethylamine | 1550 | 48 |

| 2-(Dimethylamino)ethanol | 1450 | 45 |

| 4-Dimethylamino-1-butanol | 1500 | 47 |

| This compound | 1520 | 47 |

| Methyldiethanolamine | 800 | 25 |

CO2 Absorption Properties of Various Amines

| Amine | Predicted pKa | CO2 Absorption Rate (mol/min) | CO2 Absorption Amount (mol CO2/mol amine) |

|---|---|---|---|

| Monoethanolamine (MEA) | 9.50 | - | 0.53 |

| This compound | 9.59 | - | 0.80 |

| 2-(Diethylamino)ethanol | 9.87 | - | 0.75 |

| 3-Diethylamino-1-propanol | 10.12 | - | 0.85 |

Spectroscopic and Computational Characterization of 6 Dimethylamino 1 Hexanol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical methods are indispensable for the unambiguous characterization of organic molecules like 6-dimethylamino-1-hexanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for detailed structural assignments.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the electron-withdrawing hydroxyl group are expected to be shifted downfield. The protons of the methylene (B1212753) group next to the nitrogen atom of the dimethylamino group also show a downfield shift. The six protons of the two methyl groups on the nitrogen are chemically equivalent and thus appear as a single sharp peak. The remaining methylene protons along the hexane (B92381) chain typically appear as a complex multiplet in the upfield region.

A study reported the following ¹H NMR spectral data for this compound in Chloroform-d. rsc.org The signal at δ 3.51 ppm is a triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C1-H₂). rsc.org The protons of the dimethylamino group (-N(CH₃)₂) appear as a singlet at δ 2.15 ppm. rsc.org The methylene protons adjacent to the dimethylamino group (C6-H₂) are observed as a multiplet between δ 2.21 and 2.16 ppm. rsc.org The remaining methylene protons of the hexyl chain (C2, C3, C4, C5) appear as multiplets in the range of δ 1.33 to 1.48 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| HO-CH ₂- | 3.51 | Triplet |

| -N(CH ₃)₂ | 2.15 | Singlet |

| -CH ₂-N(CH₃)₂ | 2.21 - 2.16 | Multiplet |

| -CH₂-CH ₂-CH₂- | 1.48 | Multiplet |

| -CH₂-CH ₂-CH₂- | 1.39 | Multiplet |

| Other -CH ₂- | 1.33 - 0.99 | Multiplet |

Data sourced from a study on amino-fulleropyrrolidines. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the dimethylamino group (C-6) are expected to be the most downfield shifted among the aliphatic carbons due to the electronegativity of the heteroatoms. The two methyl carbons of the dimethylamino group are equivalent and should appear as a single peak. The remaining four methylene carbons of the hexane chain will have distinct chemical shifts.

One study provides a list of ¹³C NMR chemical shifts that includes values of 62.51, 59.96, 45.43, 32.95, 29.66, 27.63, and 25.91 ppm. rsc.org The signal at 62.51 ppm can be assigned to the carbon atom bonded to the hydroxyl group (C-1). rsc.org The peak at 59.96 ppm corresponds to the carbon atom adjacent to the dimethylamino group (C-6), and the signal at 45.43 ppm is attributed to the two equivalent methyl carbons of the dimethylamino group. rsc.org The remaining signals at 32.95, 29.66, 27.63, and 25.91 ppm are assigned to the other methylene carbons in the hexyl chain (C-2, C-3, C-4, and C-5). rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

| C H₂-OH | 62.51 |

| C H₂-N(CH₃)₂ | 59.96 |

| -N(C H₃)₂ | 45.43 |

| -C H₂-CH₂OH | 32.95 |

| -CH₂-C H₂-CH₂-N | 27.63 |

| -CH₂-C H₂-CH₂OH | 25.91 |

| Other -C H₂- | 29.66 |

Data sourced from a study on amino-fulleropyrrolidines. rsc.org

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds.

The IR spectrum of this compound is characterized by the presence of absorption bands corresponding to the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups. A very broad and intense absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. libretexts.orgmasterorganicchemistry.comlibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.orglibretexts.org

The presence of the dimethylamino group can be confirmed by C-H stretching vibrations of the methyl groups, which typically appear around 2800 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | ~3300 |

| Dimethylamino (-N(CH₃)₂) | C-H Stretch | ~2800 |

| Alcohol | C-O Stretch | 1260-1050 |

Data compiled from spectroscopic information. vscht.cz

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₁₉NO, which corresponds to a molecular weight of 145.24 g/mol . scbt.comfishersci.ca

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 145. A common fragmentation pattern for alcohols is the loss of a water molecule. However, for amino alcohols, fragmentation often occurs via cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation for amines. libretexts.org Another likely fragmentation is the loss of the hydroxyl group (-OH), which would result in a fragment ion with an m/z of 128.

Predicted mass spectrometry data suggests a prominent peak for the [M+H]⁺ adduct at an m/z of 146.15395 and for the [M-H]⁻ adduct at an m/z of 144.13939. uni.lu Another predicted fragmentation is the loss of a water molecule from the protonated molecule ([M+H-H₂O]⁺), resulting in a peak at m/z 128.14393. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (mass-to-charge ratio) |

| [M]⁺ | 145.14612 |

| [M+H]⁺ | 146.15395 |

| [M+Na]⁺ | 168.13589 |

| [M-H]⁻ | 144.13939 |

| [M+H-H₂O]⁺ | 128.14393 |

Data sourced from PubChemLite. uni.lu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It serves a dual purpose: separating the compound from any impurities and providing a unique mass spectrum for identification. The gas chromatograph separates components of a mixture, and the mass spectrometer then breaks down the eluted components into ionized fragments, creating a specific fingerprint for each molecule. imist.ma

For amino alcohols, GC-MS analysis can sometimes be challenging due to their tendency to form hydrogen bonds, which can lead to peak tailing in the chromatogram. nih.gov To address this, derivatization techniques are often employed to convert the polar -OH and -NH2 groups into less polar derivatives, improving chromatographic resolution. nih.gov However, methods have also been developed to analyze underivatized amino alcohols by using specialized capillary columns with thick stationary phases. nih.gov

In the context of industrial applications, such as the production of polyurethane foams, GC-MS is used to identify and quantify volatile organic compounds, including amino alcohols like this compound, that may be released from the final product. scribd.comgoogle.com Purity assessment by GC analysis is also a standard quality control step in the synthesis of related compounds. epo.orggoogle.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₉NO | |

| Molecular Weight | 145.24 g/mol | |

| Molecular Ion Peak (M⁺) | m/z 145 | |

| Key Fragmentation Ion | m/z 128 (Loss of -OH) |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. These techniques complement experimental data and provide insights that can be difficult to obtain through laboratory work alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore the electronic structure of molecules. utp.edu.my These calculations can determine the distribution of electron density, which is crucial for understanding a molecule's reactivity. researchgate.net For amino alcohols, theoretical studies can predict the proton affinity of the nitrogen and oxygen atoms, indicating which site is more likely to be protonated. researchgate.net

The reactivity of amino alcohols is influenced by the nucleophilicity of the amino and hydroxyl groups. rsc.org Theoretical calculations can quantify the nucleophilic character of these groups, helping to predict the outcome of chemical reactions. rsc.org For instance, in reactions with electron-deficient compounds, the nitrogen atom of an amino alcohol is often the more reactive nucleophile in the absence of a catalyst. rsc.org Computational studies can also elucidate the role of catalysts in altering the innate reactivity of the functional groups. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. This is particularly useful for flexible molecules like this compound, which can adopt numerous conformations due to the rotation around its single bonds. researchgate.net MD simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in solution. researchgate.net

A key aspect of the conformational analysis of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group. researchgate.netustc.edu.cnarxiv.org The strength and prevalence of this interaction depend on the length of the carbon chain separating the two functional groups. ustc.edu.cn For linear amino alcohols, a six-membered ring formed through intramolecular hydrogen bonding is often a particularly stable conformation. ustc.edu.cn MD simulations, in conjunction with quantum chemical calculations, can predict the most stable conformers and the energy barriers between them. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For example, DFT calculations can be used to predict the vibrational frequencies of a molecule, which can then be compared to experimental infrared (IR) and Raman spectra. arxiv.org This comparison aids in the assignment of spectral bands to specific vibrational modes of the molecule.

Similarly, theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the theoretical NMR spectra for different possible conformations of this compound, researchers can gain a deeper understanding of its structure in solution and how it might be influenced by solvent effects. researchgate.net The accuracy of these predictions has been shown to correlate well with experimental data for related amino alcohol systems. researchgate.net

Theoretical Studies on Intermolecular Interactions

This compound can engage in various intermolecular interactions, primarily through hydrogen bonding involving its hydroxyl group as a donor and both the oxygen and nitrogen atoms as acceptors. acs.org Computational studies can model these interactions in detail.

Theoretical methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify the strength of hydrogen bonds. researchgate.netarxiv.org These studies have shown that for amino alcohols, the formation of intermolecular hydrogen bonds with other molecules, such as water or other alcohols, is a key factor in their condensed-phase behavior. acs.orgmdpi.com In the solid state, these interactions lead to the formation of specific crystal structures with distinct hydrogen-bonding motifs. acs.orgmdpi.com Computational analysis can help to understand the energetics of these interactions and predict the most stable crystal packing arrangements. acs.org

Applications of 6 Dimethylamino 1 Hexanol in Advanced Organic Synthesis

Role as a Versatile Reagent in Complex Molecule Synthesis

6-Dimethylamino-1-hexanol serves as a crucial reagent in the construction of complex molecules. Its dual functionality allows it to participate in various reactions, such as nucleophilic substitution, esterification, and the formation of quaternary ammonium (B1175870) salts. The hydroxyl group can be activated or transformed into other functional groups, while the dimethylamino group can act as a base or a nucleophile. This versatility is instrumental in multi-step synthetic sequences, enabling the introduction of the dimethylaminohexyl moiety into larger, more intricate molecular architectures.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful, atom-economical method for forming C-N bonds, and it highlights the utility of alcohols like this compound. acs.org In this approach, a catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ. kyoto-u.ac.jp This aldehyde then reacts with a nucleophile, and the catalyst returns the hydrogen to the resulting intermediate. kyoto-u.ac.jp This process avoids the need for pre-activating the alcohol and reduces waste, making it an environmentally benign method for synthesizing amines. acs.orgkyoto-u.ac.jp

Building Block for Specialty Chemicals and Materials

The distinct properties of this compound make it an important precursor for a variety of specialty chemicals and materials with tailored functionalities. ontosight.ai

Synthesis of Surfactants and Emulsifiers

This compound is utilized as a raw material in the production of surfactants and emulsifiers. ontosight.ai Its amphiphilic nature, with a hydrophilic dimethylamino head and a hydrophobic hexyl tail, is key to this application. These resulting surfactants can be used as wetting or foaming agents, dispersants, and detergents. google.com For example, derivatives of 6-dimethylaminohexanoic acid, which can be synthesized from this compound, have shown to be effective surface-active agents with low critical micelle concentrations. google.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com Its ability to be incorporated into larger molecules allows for the modification of properties such as solubility, bioavailability, and target-binding affinity.

This compound is a building block for the synthesis of various biologically active molecules. ontosight.aisciencenet.cn Its structural motif is found in compounds being investigated for a range of therapeutic applications. For example, it has been used in the synthesis of compounds with potential as anti-inflammatory and antimicrobial agents. ontosight.ai The dimethylamino group can play a role in the biological activity of these molecules, potentially interacting with biological targets like receptors or enzymes. ontosight.ai

In the field of medicinal chemistry, this compound has been used in the synthesis of porphyrin derivatives. google.com Porphyrins are large, aromatic macrocycles that are essential for many biological processes and have applications in areas like photodynamic therapy. In one example, 7,12-diethenyl-3,8,13,17-tetramethyl-2,18-bis[2-(6-dimethylamino-1-hexyloxy)carbonylethyl]-21H,23H-porphin was synthesized by condensing the corresponding porphyrin acid chloride with this compound. google.com

Applications in Polymer Science and Materials Engineering

The dual functionality of this compound also lends itself to applications in polymer science and materials engineering. vulcanchem.com It can act as a monomer or a modifying agent to impart specific properties to polymers. For instance, it can be used as an initiator in ring-opening polymerizations. In one study, 6-azido-1-hexanol, a derivative of this compound, was used as an initiator for the controlled/living ring-opening polymerizations of ε-caprolactone and styrene (B11656) oxide. researchgate.net The resulting polymers have applications in the development of novel materials.

Furthermore, the dimethylamino group can be quaternized to create cationic polymers or polyampholytes, which have applications as nanocarriers for pharmaceutical compounds. nih.gov The ability of the amino group to be protonated or deprotonated also allows for the creation of pH-responsive materials.

Below is a table summarizing some of the key applications and the role of this compound in each.

| Application Area | Role of this compound | Resulting Products/Materials |

| Advanced Organic Synthesis | Versatile reagent, participates in "borrowing hydrogen" reactions | Complex organic molecules |

| Specialty Chemicals | Building block for surfactants and emulsifiers | Detergents, wetting agents, foaming agents, dispersants |

| Pharmaceuticals | Intermediate in the synthesis of biologically active molecules | Potential anti-inflammatory and antimicrobial agents |

| Medicinal Chemistry | Reagent for the synthesis of porphyrin derivatives | Porphyrin-based compounds for therapeutic applications |

| Polymer Science | Monomer, initiator, and modifying agent | Cationic polymers, pH-responsive materials, nanocarriers |

Synthesis of Quaternized Poly(this compound-N-2,3-dimethyl phenyl oxide)

Quaternized polymers derived from this compound have shown significant promise in the field of ion separation. Specifically, quaternized poly(this compound-N-2,3-dimethyl phenyl oxide) has been synthesized and utilized in the preparation of cation exchange membranes. mdpi.com These membranes exhibit a notable ability to selectively separate monovalent and divalent cations. mdpi.com

The synthesis involves the reaction of brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO) with this compound. The disappearance of the characteristic absorption peak for BPPO in Fourier-transform infrared (FTIR) spectroscopy analysis confirms the successful incorporation of this compound into the polymer backbone. researchgate.net The resulting polymer is then quaternized to introduce fixed positive charges, which are essential for its function as a cation exchange membrane.

Development of Anion Exchange Membranes with High Selectivity

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells. The introduction of this compound into the polymer matrix of AEMs has been explored to enhance their properties. For instance, it has been used in the modification of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) based membranes. researchgate.net

The incorporation of this compound, along with other functional groups, can lead to the formation of micro-phase separated structures within the membrane. mdpi.com These structures, consisting of hydrophilic and hydrophobic domains, facilitate the transport of ions while maintaining the mechanical integrity of the membrane. Research has shown that membranes modified with this compound can achieve high selectivity for certain ions. For example, a cation exchange membrane synthesized using this compound demonstrated high selectivity for Na⁺/Mg²⁺ and Li⁺/Mg²⁺ systems.

Initiator in Ring-Opening Polymerization of Epoxides

The hydroxyl group of this compound can act as an initiator in the ring-opening polymerization (ROP) of cyclic esters and epoxides. This process is crucial for the synthesis of biodegradable polyesters and other functional polymers. While specific studies detailing this compound as an initiator for epoxide ROP are not prevalent in the provided search results, the principle is well-established for other amino alcohols.

In a typical ROP mechanism, the hydroxyl group of the initiator attacks the electrophilic carbon of the epoxide ring, leading to its opening and the formation of a propagating chain. The amine group on the other end of the this compound molecule can potentially influence the polymerization process, either through coordination with the active center or by affecting the solubility and aggregation of the polymer chains. The use of aluminum-based initiators, such as dimethyl(salicylaldiminato) aluminum, has been successful in the controlled ROP of large-ring lactones, suggesting a potential avenue for similar applications with epoxides using alcohol initiators. rsc.orgresearchgate.net

Ligand in Catalysis and Coordination Chemistry

The presence of both a hydroxyl and a dimethylamino group allows this compound to function as a versatile ligand in coordination chemistry and catalysis. It can coordinate to metal centers through one or both of its functional groups, influencing the metal's electronic properties and reactivity.

Application in CO2 Capture and Sensing Technologies

Tertiary amino alcohols, including this compound, have been investigated for their potential in carbon dioxide (CO₂) capture and sensing. rsc.orgntnu.no These compounds can react reversibly with CO₂, forming carbamates or bicarbonates, which allows for the capture of CO₂ from gas streams.

Studies have shown that this compound, when used in conjunction with a pH indicator dye, can function as a colorimetric sensor for CO₂. rsc.org The reaction with CO₂ causes a pH change, leading to a visible color change in the sensor. Furthermore, these amino alcohols can be immobilized on porous supports, such as alumina (B75360), to create solid adsorbents for acidic gases like CO₂ and SO₂. rsc.org The regeneration of these adsorbents can be achieved by heating, allowing for the selective release of the captured gases. rsc.org

Table 1: CO₂ Capture Performance of Selected Amines

| Amine | Abbreviation | Cyclic Capacity (mol CO₂/mol amine) |

| Monoethanolamine | MEA | ~0.5 |

| Diethanolamine | DEA | ~0.4 |

| 2-(Diethylamino)ethanol | DEEA | ~0.3 |

| This compound | DMAH | Data not specified in results |

Role in Selective Hydrogen Sulfide (B99878) Removal from Gas Streams

The removal of hydrogen sulfide (H₂S) from natural gas and other industrial gas streams is crucial due to its toxicity and corrosive nature. dtu.dk Alkanolamines are widely used for this purpose, and recent research has explored the use of novel amines, including this compound, for selective H₂S removal. dtu.dkmdpi.comresearchgate.net

Studies have investigated the absorption of H₂S in aqueous and non-aqueous solutions of various amines. mdpi.comresearchgate.net The effectiveness of an amine for selective H₂S removal is influenced by factors such as its basicity (pKa), the stability of the resulting hydrosulfide (B80085) salt, and the reaction kinetics. While N-methyldiethanolamine (MDEA) is a common industrial solvent for this application, research into new amines aims to find solvents with higher H₂S loading capacity and improved selectivity over CO₂. mdpi.com The structural features of this compound, with its tertiary amine group and a hydroxyl group, make it a compound of interest in the ongoing search for more efficient H₂S scavenging agents. dtu.dkmdpi.comresearchgate.net

Functionalization of Support Materials

This compound serves as a versatile building block for the functionalization of various solid support materials. Its bifunctional nature, possessing both a hydroxyl and a tertiary amino group, allows for its covalent attachment to support surfaces and subsequent utility in diverse applications, ranging from catalysis to solid-phase synthesis. The presence of the dimethylamino group can also impart specific properties to the support material, such as altered surface charge and hydrophilicity.

Research has demonstrated the utility of analogous amino alcohols in the immobilization of catalytic complexes. For instance, 6-amino-1-hexanol (B32743), a closely related primary amine, has been successfully employed as a linker molecule to covalently bond a Wilkinson's catalyst derivative ([RhCl(PPh3)3]) to activated carbon and carbon nanotubes. This strategic immobilization keeps the catalytic complex separated from the support surface, aiming to replicate its behavior in a homogeneous phase while facilitating catalyst recovery and reuse. researchgate.net

In the realm of solid-phase organic synthesis, particularly for oligonucleotides, derivatives of 6-amino-1-hexanol are instrumental. The dimethoxytrityl (DMT) protected form of 6-amino-1-hexanol is a key reagent in the preparation of controlled pore glass (CPG) supports. csic.es These functionalized supports are crucial for the automated synthesis of oligonucleotides, where the amino group, after deprotection, provides a site for the attachment of various labels or for further chemical modifications at the 3'-end of the oligonucleotide. csic.es

The functionalization process often involves a multi-step synthesis, as illustrated in the preparation of amino-functionalized CPG supports. This can be carried out using either a "solution method" or a "solid-phase method". csic.es In the solution method, the linker molecule is first reacted with the amino derivative in solution, and the resulting product is then attached to the support. csic.es Conversely, the solid-phase method involves the initial attachment of the linker to the support, followed by subsequent chemical modifications on the solid phase. csic.es

A study on the hydrogenation of CO2 to formic acid utilized this compound as one of several tertiary amines in conjunction with a gold nanoparticle catalyst supported on titanium dioxide (Au/TiO2). acs.org While the primary focus was on the role of the amine in the catalytic cycle, this work highlights the interaction of this compound with a solid-supported catalyst system. The performance of this compound was found to be comparable to that of triethylamine (B128534) in terms of reaction kinetics and formic acid conversion. acs.org

Furthermore, the chemical grafting of amino alcohols onto inorganic supports like γ-alumina has been explored. rsc.org This process typically involves the reaction of the support material with a silane (B1218182) coupling agent, followed by the reaction with the amino alcohol. rsc.org This method allows for the covalent attachment of the amino alcohol to the support surface, creating a functionalized material with tailored properties.

Biological and Medicinal Chemistry Research Applications

Mechanism of Action in Biological Systems

The biological effects of 6-Dimethylamino-1-hexanol are primarily attributed to two key properties: its ability to inhibit choline (B1196258) uptake and its lysosomotropic nature. These mechanisms allow it to modulate crucial cellular functions, including neurotransmission and lysosomal activity.

Choline Uptake Inhibition and Neurotransmission

This compound acts as an inhibitor of choline uptake. Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. The high-affinity choline uptake system is the rate-limiting step in acetylcholine production in cholinergic neurons. By impeding this transport system, this compound can influence cholinergic neurotransmission.

The inhibition of choline uptake can lead to a reduction in the synthesis and release of acetylcholine. This neurotransmitter plays a vital role in numerous cognitive functions, including memory and learning. Consequently, the modulation of its levels through choline uptake inhibitors is a significant area of research, particularly in the context of neurological disorders.

Cholinergic dysfunction is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. nih.govnih.govmdpi.com In Alzheimer's, there is a significant loss of cholinergic neurons and a corresponding decline in acetylcholine levels, which contributes to the cognitive deficits observed in patients. nih.govnih.gov

Therapeutic strategies for Alzheimer's disease have included the use of cholinesterase inhibitors, which prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.gov The investigation of choline uptake inhibitors like this compound provides another avenue for understanding and potentially modulating the cholinergic system in such diseases. By studying the effects of these inhibitors, researchers can gain insights into the complex mechanisms of cholinergic signaling and its dysregulation in neurodegenerative conditions. nih.gov

Lysosomotropic Properties and Cellular Function Modulation

This compound is classified as a lysosomotropic agent. nih.govbenthamdirect.com Lysosomotropic compounds are weak bases that can freely cross cellular membranes in their neutral state. Once inside the acidic environment of lysosomes (pH 4.5-5.0), they become protonated and trapped, leading to their accumulation within these organelles. wikipedia.org This accumulation can significantly alter the lysosomal environment and function. nih.govbenthamdirect.com

The accumulation of lysosomotropic agents like this compound can lead to an increase in the intralysosomal pH. wikipedia.org This elevation of pH can have profound consequences for cellular processes that are dependent on a properly functioning lysosomal system. The acidic environment of lysosomes is crucial for the activity of various hydrolytic enzymes responsible for the degradation of cellular waste products. wikipedia.org

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. By altering lysosomal pH, lysosomotropic agents can impair the degradative capacity of lysosomes, potentially leading to a blockage of the autophagic flux. nih.gov The dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. nih.gov

Apoptosis , or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or unwanted cells. Lysosomes are known to play a role in the initiation and execution of apoptosis. Permeabilization of the lysosomal membrane can lead to the release of cathepsins and other hydrolases into the cytosol, which can trigger the apoptotic cascade. nih.gov Lysosomotropic agents, by affecting lysosomal integrity and function, can modulate apoptotic pathways. nih.gov